

Acetyl Hexapeptide-49: A Deep Dive into its Anti-Inflammatory Properties

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Compound of Interest

Compound Name: Acetyl hexapeptide-49

Cat. No.: B1575538

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For Researchers, Scientists, and Drug Development Professionals

Acetyl hexapeptide-49, a synthetic peptide, has emerged as a significant modulator of the skin's inflammatory response. This technical guide provides a comprehensive overview of its core anti-inflammatory properties, mechanism of action, and the experimental evidence supporting its efficacy. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Anti-Inflammatory Efficacy

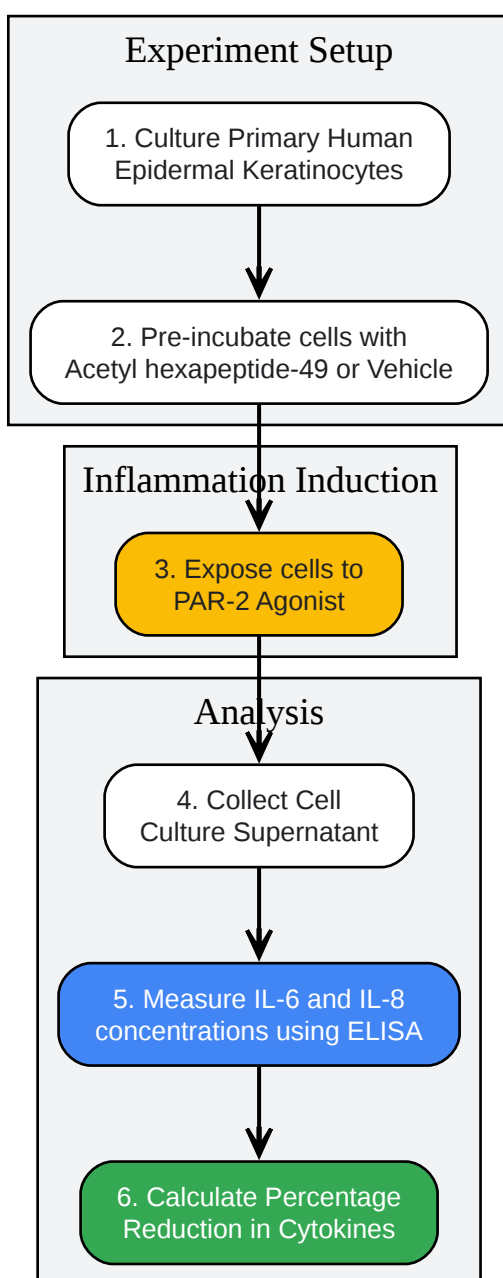
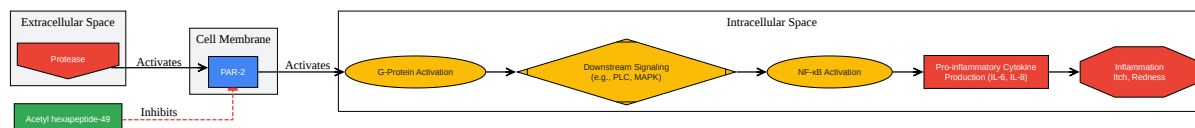
The anti-inflammatory effects of **Acetyl hexapeptide-49** have been quantified in several in vitro studies. The following table summarizes the key findings, providing a clear comparison of its impact on crucial inflammatory markers.

Parameter	Effect	Quantitative Result	Cell Type	Reference
PAR-2 Activity	Reduction	Up to 80%	Skin Mast Cells	[1]
IL-6 Production	Reduction	Up to 69.6%	Primary Human Epidermal Keratinocytes	[1][2]
IL-8 Production	Reduction	Up to 71.5%	Primary Human Epidermal Keratinocytes	[1][2]
IL-8 Expression (allergen-induced)	Reduction	58.2%	3D-Skin Model	[2]
Cell Viability (post-UV exposure)	Enhancement	105.9% increase	Human Dermal Fibroblasts	[3]

Mechanism of Action: The PAR-2 Signaling Pathway

Acetyl hexapeptide-49 exerts its primary anti-inflammatory effects by modulating the Proteinase-Activated Receptor 2 (PAR-2) signaling pathway.[1][4][5] PAR-2, a G-protein coupled receptor, is expressed in various skin cells, including keratinocytes and mast cells.[1][4] Its activation by proteases triggers a cascade of events leading to neurogenic inflammation, characterized by the release of pro-inflammatory cytokines and the sensation of itching and irritation.[4][5]

Acetyl hexapeptide-49 acts as an antagonist to the PAR-2 receptor.[1] By inhibiting its activation, the peptide effectively down-regulates the subsequent inflammatory cascade. This leads to a significant reduction in the production and release of key pro-inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][2] Furthermore, it has been shown to reduce the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in pain and inflammation, following the activation of Transient Receptor Potential Vanilloid 1 (TRPV1).[2][6]



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